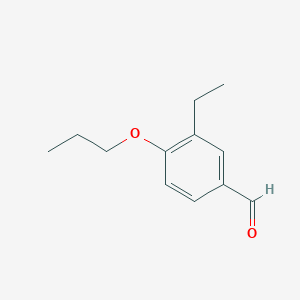

3-Ethyl-4-propoxybenzaldehyde

Description

Significance of Aromatic Aldehyde Scaffolds in Organic Synthesis

Aromatic aldehydes are fundamental building blocks in the construction of complex molecular architectures. researchgate.netresearchgate.net Their aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. These reactions allow for the facile introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds.

The importance of aromatic aldehydes is underscored by their role as key precursors in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. researchgate.netgoogle.com They are integral to named reactions such as the Wittig reaction for olefination, the Knoevenagel condensation for producing α,β-unsaturated compounds, and the Claisen-Schmidt condensation for synthesizing chalcones, which are known for their medicinal properties. researchgate.netnih.gov Furthermore, the aldehyde group can act as a weakly coordinating directing group in transition-metal-catalyzed C-H functionalization, providing a powerful strategy for regioselective synthesis and avoiding the need for more complex directing groups. researchgate.net This capacity to serve as both a reactive center and a directing element makes aromatic aldehyde scaffolds indispensable tools for synthetic chemists.

Role of Alkoxy- and Alkyl-Substituted Benzaldehydes in Chemical Research

The introduction of alkyl and alkoxy substituents onto the benzaldehyde (B42025) ring provides a mechanism for fine-tuning the electronic and steric properties of the molecule. Alkoxy groups, being electron-donating, can activate the aromatic ring towards electrophilic substitution and influence the reactivity of the aldehyde. Alkyl groups also contribute to the electronic landscape and add steric bulk, which can direct the regioselectivity of reactions.

Alkoxy-substituted benzaldehydes are a commercially significant class of compounds, finding extensive use as intermediates in the pharmaceutical, agrochemical, and fragrance industries. google.com For example, 4-propoxybenzaldehyde (B1265824) has been utilized in the synthesis of Schiff bases for electrochemical sensor applications and as a precursor for curcumin (B1669340) analogues investigated for their anti-cancer properties. ukm.myuky.edu The synthesis of these compounds, often achieved through methods like the Williamson ether synthesis, is a well-established area of research. ukm.my The combination of alkoxy and alkyl substituents can lead to compounds with unique biological activities; research has shown that varying these groups can produce molecules with effects ranging from insect repellents to potential therapeutics. researchgate.net

Research Rationale for Investigating 3-Ethyl-4-propoxybenzaldehyde

The specific compound This compound is a disubstituted benzaldehyde that combines an ethyl group at the meta-position and a propoxy group at the para-position relative to the aldehyde. While specific research focusing solely on this molecule is not extensively published, the rationale for its investigation can be inferred from the broader context of substituted benzaldehydes in medicinal and materials chemistry.

The unique substitution pattern of this compound makes it a valuable intermediate for creating novel, complex molecules. The ethyl and propoxy groups modulate the electron density of the aromatic ring and the reactivity of the formyl group, while also imparting specific steric and lipophilic characteristics. These features are critical in the design of bioactive compounds, where molecular recognition and interaction with biological targets are paramount. For instance, structurally similar dimethyl-propoxy-benzaldehyde derivatives have been explored in the synthesis of pyrazolidinediones as potential platelet aggregation inhibitors. google.com Therefore, the primary research interest in this compound lies in its potential as a bespoke building block for synthesizing new chemical entities with tailored properties for applications in drug discovery, agrochemicals, and materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyl-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-7-14-12-6-5-10(9-13)8-11(12)4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQMQNOYUSEKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Studies of 3 Ethyl 4 Propoxybenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 3-Ethyl-4-propoxybenzaldehyde is the focal point for numerous organic reactions, enabling the construction of more complex molecules. Its reactivity is influenced by the electron-donating effects of the propoxy and ethyl substituents on the benzene (B151609) ring.

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This compound readily participates in such reactions, leading to the formation of Schiff bases, chalcones, and various heterocyclic systems.

The reaction of this compound with primary amines yields Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration. While specific studies on this compound are not extensively documented, the synthesis of Schiff bases from the closely related 4-propoxybenzaldehyde (B1265824) provides a clear precedent. For instance, the reaction of 4-propoxybenzaldehyde with substituted anilines in ethanol (B145695) results in the formation of the corresponding Schiff bases. ukm.my

The formation of the azomethine (CH=N) group is a hallmark of this reaction and can be readily identified through spectroscopic methods. In the infrared (IR) spectrum, the appearance of a characteristic stretching vibration for the C=N bond, typically in the range of 1604–1606 cm⁻¹, confirms the formation of the Schiff base. ukm.my Furthermore, the disappearance of the C=O stretching band of the aldehyde is also indicative of a successful reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterization. In the ¹H NMR spectrum, the proton of the azomethine group typically appears as a singlet in the downfield region, often between δ 8.32 and 8.34 ppm. ukm.my The signals corresponding to the aromatic and aliphatic protons of the original aldehyde and amine components will also be present, often with slight shifts due to the new electronic environment. In the ¹³C NMR spectrum, the carbon atom of the azomethine group gives a characteristic signal, for example, at δ 158.72 ppm. ukm.my

Table 1: Spectroscopic Data for a Schiff Base Derived from 4-Propoxybenzaldehyde ukm.my

| Spectroscopic Technique | Key Feature | Characteristic Signal/Region |

| FTIR | C=N stretch | 1604.36 – 1606.51 cm⁻¹ |

| ¹H NMR | Azomethine proton (CH=N) | δ 8.32 - 8.34 ppm |

| ¹³C NMR | Azomethine carbon (C=N) | δ 158.72 - 158.80 ppm |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (lacking α-hydrogens, like this compound) and a ketone or another aldehyde that possesses α-hydrogens. wikipedia.org This reaction is a reliable method for the synthesis of α,β-unsaturated ketones, commonly known as chalcones. The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the conjugated chalcone (B49325).

The general reaction scheme for the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone is as follows:

Aromatic Aldehyde + Ketone (with α-hydrogens) --(Base)--> α,β-Unsaturated Ketone (Chalcone) + H₂O

The resulting chalcones are valuable intermediates in the synthesis of various heterocyclic compounds.

The reactive nature of the aldehyde group in this compound, and its derivatives from condensation reactions, allows for its use as a building block in the synthesis of various heterocyclic compounds.

One common strategy involves the cyclization of Schiff bases derived from this compound. For instance, the reaction of Schiff bases with thioglycolic acid is a well-known method for the synthesis of thiazolidin-4-one derivatives. cellmolbiol.orgresearchgate.net This reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by intramolecular cyclization and dehydration.

Another important application is the use of chalcones, synthesized via the Claisen-Schmidt condensation of this compound, as precursors for heterocyclic synthesis. For example, the reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline derivatives. Similarly, condensation with guanidine (B92328) or urea (B33335) can yield pyrimidine (B1678525) derivatives.

Furthermore, this compound can be envisioned to participate in multi-component reactions to form complex heterocyclic systems. For example, a patent describes the use of 2,3-dimethyl-4-propoxybenzaldehyde (B15161406) in a condensation reaction with a pyrazolidinedione derivative, highlighting the utility of such substituted benzaldehydes in constructing heterocyclic scaffolds. google.com

Table 2: Examples of Heterocyclic Systems Synthesized from Aldehyde Derivatives

| Precursor from Aldehyde | Reagent | Resulting Heterocycle |

| Schiff Base | Thioglycolic Acid | Thiazolidin-4-one cellmolbiol.orgresearchgate.net |

| Chalcone | Hydrazine Hydrate | Pyrazoline |

| Chalcone | Guanidine/Urea | Pyrimidine |

| Substituted Benzaldehyde (B42025) | Pyrazolidinedione | Substituted Pyrazolidinedione google.com |

Oxidation Reactions of the Aldehyde Group

The aldehyde functionality of this compound is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 3-Ethyl-4-propoxybenzoic acid. A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O).

The reaction is generally robust and proceeds with high yields. The choice of oxidant may depend on the presence of other functional groups in the molecule that might also be susceptible to oxidation.

Reduction Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily reduced to a primary alcohol, (3-Ethyl-4-propoxyphenyl)methanol. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents.

Common reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups such as esters or carboxylic acids. Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups.

Table 3: Summary of Aldehyde Transformations

| Transformation | Reagent Examples | Product Functional Group |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

Nucleophilic Addition Reactions to the Carbonyl Center

The aldehyde functional group in this compound is characterized by an electrophilic carbonyl carbon, making it a primary site for nucleophilic attack. In general, aldehydes are more reactive towards nucleophiles than ketones due to reduced steric hindrance and electronic factors. libretexts.orgchemistrysteps.comlibretexts.org The presence of only one substituent (the aromatic ring) on the carbonyl carbon, compared to two in a ketone, allows for easier access by nucleophiles. libretexts.orgpressbooks.pub

The reaction proceeds via the addition of a nucleophile to the carbonyl carbon, which causes the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. Aromatic aldehydes like this compound are generally considered less reactive than aliphatic aldehydes. This reduced reactivity is attributed to the electron-donating resonance effect of the benzene ring, which decreases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

While specific research on this compound is not available, it is expected to undergo typical nucleophilic addition reactions with a variety of reagents, including:

Organometallic reagents (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

Cyanide ions to form cyanohydrins.

Amines to form imines (Schiff bases).

Hydrides (e.g., from NaBH₄ or LiAlH₄) to be reduced to the corresponding primary alcohol, (3-ethyl-4-propoxyphenyl)methanol.

No experimental data for these or other specific nucleophilic addition reactions involving this compound have been reported in the surveyed scientific literature.

Reactions Involving the Aromatic Ring System

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the electronic effects of the three substituents: the formyl (aldehyde), ethyl, and propoxy groups.

Electrophilic Aromatic Substitution (e.g., Halogenation)

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. masterorganicchemistry.com The existing substituents strongly influence both the rate of reaction and the position of the incoming electrophile.

Propoxy Group (-OCH₂CH₂CH₃): The alkoxy group is a powerful activating group and an ortho, para-director. byjus.com The oxygen atom donates electron density to the ring via resonance, increasing the ring's nucleophilicity and making it more reactive than benzene. byjus.comyoutube.com This effect is strongest at the positions ortho and para to the propoxy group.

Ethyl Group (-CH₂CH₃): The alkyl group is a weak activating group and an ortho, para-director, primarily through an inductive effect and hyperconjugation. stackexchange.comchemguideforcie.co.uk

Formyl Group (-CHO): The aldehyde group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. chemguideforcie.co.uk

In this compound, the powerful activating and directing effect of the propoxy group at position 4 is expected to dominate. The ethyl group at position 3 provides minor activation. The positions ortho to the strongly activating propoxy group are positions 3 and 5. Position 3 is already occupied by the ethyl group. Therefore, the most likely position for electrophilic attack would be position 5, which is ortho to the propoxy group and meta to the deactivating aldehyde group. Position 2 is also a possibility, being ortho to the ethyl group and meta to the aldehyde, but is likely less favored due to the overwhelming influence of the propoxy group directing to position 5.

Common EAS reactions such as halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts reactions would be expected to yield predominantly the 5-substituted product. masterorganicchemistry.comuci.edu However, no specific experimental outcomes for halogenation or other electrophilic aromatic substitution reactions on this compound are documented.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is generally difficult on electron-rich benzene rings. This type of reaction typically requires the presence of at least one strong electron-withdrawing group to activate the ring and a good leaving group (like a halide).

The aromatic ring of this compound is rendered electron-rich by the presence of the activating propoxy and ethyl groups. The formyl group is electron-withdrawing, but its effect is likely insufficient to make the ring susceptible to nucleophilic attack under standard conditions, especially in the absence of a suitable leaving group. Therefore, nucleophilic aromatic substitution pathways are considered highly unlikely for this compound.

Cross-Coupling Reactions of Halogenated Derivatives

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are powerful methods for forming carbon-carbon bonds. acs.orgresearchgate.net These reactions typically involve an organohalide or triflate derivative.

To perform a cross-coupling reaction on this compound, the molecule would first need to be functionalized with a suitable leaving group, most commonly through a halogenation reaction as described in section 3.2.1. For instance, if bromination were to occur at the 5-position, the resulting 5-bromo-3-ethyl-4-propoxybenzaldehyde could then potentially serve as a substrate in palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at this position.

There are no published studies detailing the synthesis of halogenated derivatives of this compound or their subsequent use in cross-coupling reactions.

Reactions Involving the Propoxy Side Chain

The propoxy group features an ether linkage, which is generally stable and unreactive under most conditions. Cleavage of the aryl-ether bond typically requires harsh reagents such as strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures. Such a reaction would likely convert the propoxy group into a hydroxyl group, yielding 3-ethyl-4-hydroxybenzaldehyde (B3208616), and propyl iodide or bromide as a byproduct. Given the presence of other functional groups, side reactions would be possible under such forcing conditions.

Reactions Involving the Ethyl Side Chain

No specific studies on the reactions of the propoxy or ethyl side chains of this compound have been found in the literature.

Reaction Mechanism Elucidation and Kinetic Studies

Comprehensive studies elucidating the reaction mechanisms and kinetics for transformations involving this compound are not presently found in the reviewed scientific papers and databases.

Identification and Characterization of Reaction Intermediates

There is no specific information available regarding the identification and characterization of reaction intermediates formed during chemical transformations of this compound. Research on analogous compounds sometimes identifies transient species, but this cannot be directly extrapolated to this compound without dedicated study.

Stereochemical Aspects of Chemical Transformations

The stereochemical outcomes of reactions involving this compound have not been a subject of detailed investigation in the available literature. Therefore, no data on the stereochemical aspects of its chemical transformations can be provided.

Synthesis and Investigation of 3 Ethyl 4 Propoxybenzaldehyde Derivatives

Design Principles for Novel Derivatives and Analogs

The design of novel derivatives from 3-Ethyl-4-propoxybenzaldehyde is guided by established principles of medicinal chemistry and materials science. The primary goal is to create new molecular entities with enhanced or specific properties by modifying the core structure. The benzaldehyde (B42025) group serves as a highly reactive handle for introducing diverse functionalities.

Key design strategies include:

Bioisosteric Replacement: The ethyl and propoxy groups can be systematically varied to modulate lipophilicity, a critical parameter for pharmacokinetic properties. For instance, altering the length of the alkoxy chain or replacing the ethyl group with other alkyl substituents can fine-tune the molecule's interaction with biological targets.

Structural Elongation and Rigidification: The aldehyde functional group allows for the extension of the molecular framework through the formation of imines (Schiff bases) or carbon-carbon bonds (as in chalcones). This strategy is often employed to span larger binding pockets in enzymes or receptors.

Introduction of Pharmacophores: The benzaldehyde moiety can be incorporated into known pharmacologically active heterocyclic scaffolds like pyrazoles and benzimidazoles. nih.govnih.govnih.gov These heterocycles are prevalent in many approved drugs, and their combination with the 3-ethyl-4-propoxy-phenyl motif can lead to synergistic or novel biological activities. nih.govnih.gov

Development of Coordination Ligands: The incorporation of the substituted benzaldehyde into larger, nitrogen-containing structures, such as terpyridines, is a key strategy for creating sophisticated ligands for metal coordination. nih.govnih.gov The electronic properties imparted by the ethyl and propoxy substituents can modulate the photophysical and electrochemical properties of the resulting metal complexes.

By applying these principles, chemists can rationally design and synthesize libraries of this compound derivatives to explore their potential in fields ranging from drug discovery to materials science.

Synthesis of Imine and Schiff Base Derivatives

The synthesis of imine derivatives, commonly known as Schiff bases, from this compound is a straightforward and efficient chemical transformation. This reaction involves the acid- or base-catalyzed condensation of the aldehyde with a primary amine. The process results in the formation of a carbon-nitrogen double bond (C=N), replacing the carbon-oxygen double bond of the aldehyde. semanticscholar.orgnih.gov

The general reaction is typically carried out by refluxing equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol (B145695) or methanol. nih.gov A catalytic amount of acid (e.g., glacial acetic acid) is often added to facilitate the dehydration step. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling or can be isolated after removal of the solvent. redalyc.org

This synthetic route is highly versatile, allowing for the creation of a diverse library of imine derivatives by simply varying the primary amine reactant. A wide range of aromatic and aliphatic amines can be used, each imparting unique structural and electronic features to the final product.

| Amine Reactant | Resulting Imine Product Name |

| Aniline | (E)-N-(3-ethyl-4-propoxybenzylidene)aniline |

| 4-Methylaniline | (E)-N-(3-ethyl-4-propoxybenzylidene)-4-methylaniline |

| 4-Methoxyaniline | (E)-N-(3-ethyl-4-propoxybenzylidene)-4-methoxyaniline |

| Benzylamine | (E)-1-(3-ethyl-4-propoxyphenyl)-N-benzylmethanimine |

| Ethylenediamine (2:1 ratio) | N,N'-bis(3-ethyl-4-propoxybenzylidene)ethane-1,2-diamine |

Synthesis of Chalcone (B49325) Analogs

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and possess a range of biological activities. jetir.orgijarsct.co.in Analogs based on this compound can be synthesized via the Claisen-Schmidt condensation. This base-catalyzed reaction involves the aldol (B89426) condensation of this compound with an appropriate acetophenone (B1666503) or other aryl methyl ketone. jetir.orgnih.gov

In a typical procedure, the benzaldehyde and the ketone are dissolved in a solvent like ethanol. nih.gov An aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added dropwise to the stirred mixture at room temperature. ijarsct.co.in The reaction proceeds for several hours, and the resulting chalcone product, being insoluble in the reaction medium, often precipitates and can be collected by filtration. jetir.orguniv-ovidius.ro The versatility of this method allows for the synthesis of a wide array of chalcones by varying the ketone reactant.

The α,β-unsaturated ketone moiety in the chalcone structure is a key feature responsible for its chemical reactivity and biological properties. ijarsct.co.innih.gov

| Ketone Reactant | Resulting Chalcone Product Name | Typical Base Catalyst |

| Acetophenone | (E)-1-phenyl-3-(3-ethyl-4-propoxyphenyl)prop-2-en-1-one | NaOH |

| 4-Methylacetophenone | (E)-1-(p-tolyl)-3-(3-ethyl-4-propoxyphenyl)prop-2-en-1-one | KOH |

| 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(3-ethyl-4-propoxyphenyl)prop-2-en-1-one | NaOH |

| 2-Acetylpyridine (B122185) | (E)-1-(pyridin-2-yl)-3-(3-ethyl-4-propoxyphenyl)prop-2-en-1-one | KOH |

| 2-Acetylthiophene | (E)-1-(thiophen-2-yl)-3-(3-ethyl-4-propoxyphenyl)prop-2-en-1-one | NaOH |

Synthesis of Heterocyclic Scaffolds Incorporating the Benzaldehyde Moiety

The this compound scaffold is a valuable building block for constructing more complex heterocyclic systems. The aldehyde group provides a reactive site for cyclization reactions, enabling the fusion of the substituted phenyl ring to various heterocyclic cores.

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their wide range of pharmacological activities. nih.gov A common route to synthesize 3,5-disubstituted pyrazole (B372694) derivatives involves the reaction of a chalcone with a hydrazine (B178648) derivative. mdpi.com

First, the chalcone is synthesized from this compound as described in section 4.3. This chalcone intermediate is then reacted with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) in a solvent such as ethanol or acetic acid under reflux. The reaction proceeds via a cyclocondensation mechanism to yield the corresponding pyrazoline, which can then be oxidized in situ or in a separate step to the aromatic pyrazole. mdpi.com This two-step process allows for structural diversity at two points: the choice of ketone for the chalcone synthesis and the choice of hydrazine for the cyclization.

| Chalcone Intermediate | Hydrazine Reactant | Resulting Pyrazole Product |

| (E)-1-phenyl-3-(3-ethyl-4-propoxyphenyl)prop-2-en-1-one | Hydrazine hydrate | 5-(3-ethyl-4-propoxyphenyl)-3-phenyl-1H-pyrazole |

| (E)-1-phenyl-3-(3-ethyl-4-propoxyphenyl)prop-2-en-1-one | Phenylhydrazine | 5-(3-ethyl-4-propoxyphenyl)-1,3-diphenyl-1H-pyrazole |

| (E)-1-(4-chlorophenyl)-3-(3-ethyl-4-propoxyphenyl)prop-2-en-1-one | Hydrazine hydrate | 3-(4-chlorophenyl)-5-(3-ethyl-4-propoxyphenyl)-1H-pyrazole |

Benzimidazoles, which feature a benzene (B151609) ring fused to an imidazole (B134444) ring, are a cornerstone in medicinal chemistry. nih.govnih.gov The synthesis of 2-substituted benzimidazoles can be readily achieved by the condensation of an o-phenylenediamine (B120857) with an aldehyde. heteroletters.orgijpsr.com

To synthesize 2-(3-Ethyl-4-propoxyphenyl)-1H-benzimidazole, this compound is reacted with o-phenylenediamine. The reaction is typically carried out in a suitable solvent and can be promoted by an acid catalyst or an oxidizing agent. heteroletters.org For example, refluxing the reactants in ethanol with a catalytic amount of an acid leads to the formation of the benzimidazole (B57391) ring through a condensation and subsequent cyclization-dehydration sequence. Various substituted o-phenylenediamines can be used to generate a library of derivatives with different substitution patterns on the benzimidazole core.

| o-Phenylenediamine Reactant | Resulting Benzimidazole Product |

| o-Phenylenediamine | 2-(3-Ethyl-4-propoxyphenyl)-1H-benzimidazole |

| 4-Methyl-1,2-phenylenediamine | 2-(3-Ethyl-4-propoxyphenyl)-5-methyl-1H-benzimidazole |

| 4-Chloro-1,2-phenylenediamine | 5-Chloro-2-(3-ethyl-4-propoxyphenyl)-1H-benzimidazole |

| 4-Nitro-1,2-phenylenediamine | 2-(3-Ethyl-4-propoxyphenyl)-5-nitro-1H-benzimidazole |

Terpyridines are tridentate ligands that form stable complexes with a wide range of metal ions. The synthesis of 4'-aryl-2,2':6',2"-terpyridines often utilizes the Kröhnke reaction or related one-pot methodologies. nih.gov In this approach, this compound is reacted with two equivalents of a 2-acetylpyridine derivative in the presence of a base and an ammonia (B1221849) source. nih.govrsc.org

A common procedure involves treating 2-acetylpyridine with a base like potassium hydroxide (KOH) to form an enolate, which then undergoes an aldol-type reaction with this compound. A second equivalent of the enolate adds in a Michael fashion. The resulting 1,5-diketone intermediate is then treated with an ammonia source, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia, to construct the central pyridine (B92270) ring through cyclization and subsequent oxidation/aromatization, yielding the desired terpyridine ligand. nih.govrsc.org

This synthesis effectively places the 3-ethyl-4-propoxyphenyl group at the 4'-position of the terpyridine core, allowing the electronic effects of the substituents to influence the coordination properties of the final ligand.

| Reactants | Resulting Terpyridine Product |

| This compound, 2-Acetylpyridine, KOH, NH₃ | 4'-(3-Ethyl-4-propoxyphenyl)-2,2':6',2"-terpyridine |

Imidazopyridine Derivatives

The synthesis of imidazopyridine derivatives from this compound can be achieved through various multicomponent reactions. One plausible approach is a three-component reaction involving this compound, a 2-aminopyridine (B139424), and an isonitrile, often catalyzed by a Lewis or Brønsted acid. This reaction, a variation of the Groebke-Blackburn-Bienaymé reaction, would lead to the formation of 3-aminoimidazo[1,2-a]pyridines.

Another potential route involves the reaction of this compound with a 2-aminopyridine and an alkyne under copper catalysis. This method allows for the direct synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines. The specific reagents and reaction conditions would influence the final substitution pattern of the imidazopyridine ring. For instance, the reaction of this compound, 2-aminopyridine, and trimethylsilylacetylene (B32187) in the presence of a copper catalyst could yield a 2-(trimethylsilyl)-3-(3-ethyl-4-propoxyphenyl)imidazo[1,2-a]pyridine.

A general reaction scheme for the synthesis of imidazopyridine derivatives from a substituted benzaldehyde is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| This compound | 2-Aminopyridine | Isocyanide | Sc(OTf)₃ | 3-Amino-2-(3-ethyl-4-propoxyphenyl)imidazo[1,2-a]pyridine derivative |

| This compound | 2-Aminopyridine | Terminal Alkyne | Copper(I) salt | 2,3-Disubstituted imidazo[1,2-a]pyridine (B132010) derivative |

This table presents hypothetical reaction schemes based on established synthetic methodologies for imidazopyridine synthesis.

Pyridine Derivatives

The synthesis of pyridine derivatives from this compound can be approached using well-established multicomponent reactions such as the Hantzsch pyridine synthesis and the Kröhnke pyridine synthesis.

In a modified Hantzsch synthesis, this compound could be reacted with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen source like ammonia or ammonium acetate. This one-pot condensation reaction would yield a 1,4-dihydropyridine (B1200194) intermediate, which can then be oxidized to the corresponding pyridine derivative.

The Kröhnke pyridine synthesis offers another versatile route. This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound, which can be formed in situ from this compound. For example, a Claisen-Schmidt condensation of this compound with a ketone would yield the required chalcone intermediate. Subsequent reaction with a pyridinium (B92312) ylide in the presence of ammonium acetate would lead to the formation of a polysubstituted pyridine.

A representative reaction for pyridine synthesis is outlined below:

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Hantzsch Pyridine Synthesis | This compound | Ethyl acetoacetate (B1235776) (2 eq.) | Ammonium acetate | 4-(3-Ethyl-4-propoxyphenyl)-2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine |

| Kröhnke Pyridine Synthesis | This compound derived chalcone | Pyridinium ylide | Ammonium acetate | Polysubstituted pyridine derivative |

This table illustrates potential applications of classical pyridine syntheses using this compound as a key building block.

Functionalization of Ethyl and Propoxy Side Chains for Derivative Synthesis

The ethyl and propoxy side chains of this compound and its derivatives offer further opportunities for synthetic modification, leading to a wider range of novel compounds.

The ethyl group can potentially undergo functionalization at the benzylic position. For instance, radical bromination using N-bromosuccinimide (NBS) could introduce a bromine atom at the benzylic carbon, creating a reactive handle for subsequent nucleophilic substitution reactions. Oxidation of the ethyl group under harsh conditions, for example with potassium permanganate (B83412), would likely lead to the formation of a carboxylic acid, transforming the 3-ethyl group into a 3-carboxy group.

The propoxy group, being an ether linkage, is generally stable. However, it can be cleaved under strongly acidic conditions, typically with hydrobromic or hydroiodic acid, to yield the corresponding phenol (B47542). This depropoxylation would expose a hydroxyl group that can be used for further derivatization, such as esterification or etherification with different alkyl groups. Selective functionalization of the terminal methyl group of the propoxy chain is challenging but could potentially be achieved through specific enzymatic or microbial transformations.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives in various chemical transformations is significantly influenced by the electronic and steric effects of the substituents on the benzene ring.

The aldehyde group is the primary site of reactivity for nucleophilic addition and condensation reactions. The ethyl and propoxy groups are both electron-donating groups (EDGs). The propoxy group, through resonance (+M effect), and the ethyl group, through hyperconjugation and inductive effect (+I effect), increase the electron density of the aromatic ring. This increased electron density is partially relayed to the carbonyl carbon of the aldehyde group, which slightly reduces its electrophilicity compared to unsubstituted benzaldehyde. stackexchange.com This deactivation, however, is generally not substantial enough to prevent reactions but might influence reaction rates.

In electrophilic aromatic substitution reactions on the benzaldehyde ring (which are generally disfavored due to the deactivating nature of the formyl group), the ortho and para positions relative to the activating ethyl and propoxy groups would be favored. However, the strong meta-directing effect of the aldehyde group would likely dominate.

Spectroscopic and Structural Characterization of 3 Ethyl 4 Propoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 3-Ethyl-4-propoxybenzaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the ethyl and propoxy substituents.

For the related compound, 4-propoxybenzaldehyde (B1265824), the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals that confirm its structure ukm.my. The aldehydic proton (H-C=O) appears as a singlet in the downfield region, typically around 9.78 ppm ukm.my. The aromatic protons on the benzene (B151609) ring show a multiplet pattern between 6.89 and 7.74 ppm ukm.my. The protons of the propoxy group are observed as multiplets at approximately 3.91 ppm (-O-CH₂-), 1.76 ppm (-CH₂-), and a multiplet around 0.96 ppm for the terminal methyl (-CH₃) group ukm.my.

For this compound, the introduction of the ethyl group at the 3-position would lead to a more complex splitting pattern for the aromatic protons and additional signals for the ethyl group's methylene (B1212753) and methyl protons.

Table 1: Representative ¹H NMR Spectral Data for 4-Propoxybenzaldehyde ukm.my

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.78 | Singlet |

| Aromatic H | 6.89-7.74 | Multiplet |

| -O-CH₂- (Propoxy) | 3.91 | Multiplet |

| -CH₂- (Propoxy) | 1.76 | Multiplet |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

The ¹³C NMR spectrum of 4-propoxybenzaldehyde in CDCl₃ shows a characteristic peak for the carbonyl carbon of the aldehyde group at approximately 190.79 ppm ukm.my. The aromatic carbons resonate in the region of 114.75 to 164.27 ppm ukm.my. The carbons of the propoxy group appear at 69.87 ppm (-O-CH₂-), 22.41 ppm (-CH₂-), and 10.42 ppm (-CH₃) ukm.my.

For this compound, additional signals corresponding to the two carbons of the ethyl group would be expected, and the chemical shifts of the aromatic carbons would be altered due to the change in substitution pattern.

Table 2: Representative ¹³C NMR Spectral Data for 4-Propoxybenzaldehyde ukm.my

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190.79 |

| Aromatic C | 114.75, 129.76, 131.97, 164.27 |

| -O-CH₂- (Propoxy) | 69.87 |

| -CH₂- (Propoxy) | 22.41 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a benzaldehyde (B42025) derivative is characterized by several key absorption bands.

For 4-propoxybenzaldehyde, a strong absorption band corresponding to the C=O stretching of the aldehyde group is observed around 1693 cm⁻¹ ukm.my. Aromatic C-H stretching vibrations appear at approximately 3075 cm⁻¹, while aliphatic C-H stretching from the propoxy group is seen in the 2828-2967 cm⁻¹ region ukm.my. The C-O stretching of the ether linkage is typically found around 1254 cm⁻¹ ukm.my. Bending vibrations for the methyl and methylene groups of the propoxy chain are also present at 1428, 1314 cm⁻¹ and 1474 cm⁻¹ respectively ukm.my. The presence of an ethyl group in this compound would add to the complexity of the aliphatic C-H stretching and bending regions.

Table 3: Key IR Absorption Bands for 4-Propoxybenzaldehyde ukm.my

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3075 |

| Aliphatic C-H Stretch | 2967-2828 |

| C=O Stretch (Aldehyde) | 1693 |

| Aromatic C=C Stretch | 1598, 1509 |

| -CH₂- Bend | 1474 |

| -CH₃ Bend | 1428, 1314 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes typically exhibit characteristic absorption bands in the UV region. For 4-propoxybenzaldehyde, the UV-Vis spectrum in acetonitrile (B52724) shows absorption maxima (λmax) at 218 nm and 274 nm, which are attributed to π-π* electronic transitions within the benzene ring and the conjugated system ukm.my. The introduction of an ethyl group at the 3-position in this compound is expected to cause a slight shift in these absorption maxima due to its electron-donating effect.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The mass spectrum of 4-propoxybenzaldehyde shows a molecular ion peak [M+] at a mass-to-charge ratio (m/z) of 164, which corresponds to its molecular weight ukm.mynih.gov. The molecular formula is C₁₀H₁₂O₂ nih.gov. The fragmentation pattern in the mass spectrum provides further structural information. A prominent peak is often observed at m/z 121, resulting from the loss of the propyl group nih.gov.

For this compound, the expected molecular weight is 192.25 g/mol , corresponding to the molecular formula C₁₂H₁₆O₂. The HRMS would confirm this elemental composition. The fragmentation pattern would likely show losses of the ethyl and propoxy groups.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

As of the current literature search, no single-crystal X-ray diffraction data has been reported for this compound or its closely related derivatives. Such a study would provide unambiguous confirmation of its molecular structure and insights into its crystal packing.

Molecular Geometry and Conformational Analysis

The molecular structure of this compound is defined by a benzene ring substituted with an aldehyde group, an ethyl group, and a propoxy group. The planarity of the benzaldehyde core is a key feature, though the substituents can exhibit various conformations. The ethyl and propoxy groups, with their rotatable C-C and C-O single bonds, introduce conformational flexibility.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description | Expected Impact on Conformation |

| C-C-C=O | Rotation of the aldehyde group | Generally planar with the ring to maximize π-conjugation. |

| C-C-C-C (Ethyl) | Rotation of the ethyl group | Influences steric interactions with adjacent groups. |

| C-O-C-C (Propoxy) | Rotation around the ether linkage | Determines the orientation of the propyl chain relative to the benzene ring. |

Analysis of Bond Lengths and Bond Angles

The bond lengths and angles within this compound are expected to be in line with those observed for other substituted benzaldehyde derivatives. The aromatic C-C bonds will exhibit lengths intermediate between single and double bonds, characteristic of the delocalized π-system. The presence of electron-donating groups (propoxy and ethyl) and an electron-withdrawing group (aldehyde) can lead to subtle variations in these bond lengths.

The C=O bond of the aldehyde group is expected to have a length typical of a carbonyl double bond, though conjugation with the aromatic ring can slightly elongate it. The bond angles around the sp² hybridized carbons of the benzene ring will be close to 120°, with minor deviations to accommodate the steric bulk of the substituents. For instance, the angles involving the carbon atoms bonded to the ethyl and propoxy groups might be slightly larger than 120°.

Table 2: Expected Bond Lengths and Angles for this compound

| Bond/Angle | Type | Expected Value |

| C-C (aromatic) | Aromatic C-C | ~1.39 Å |

| C-C (ethyl) | Single C-C | ~1.54 Å |

| C-O (propoxy) | Single C-O | ~1.37 Å (aromatic), ~1.43 Å (aliphatic) |

| C=O (aldehyde) | Double C=O | ~1.21 Å researchgate.net |

| C-C-C (aromatic) | sp² angle | ~120° |

| O-C-H (aldehyde) | sp² angle | ~120° |

Intermolecular Interactions and Crystal Packing Motifs

In the absence of strong hydrogen bond donors like -OH or -NH2, the crystal packing of this compound will likely be dominated by weak C-H...O hydrogen bonds. rsc.orgnih.govrsc.org The carbonyl oxygen of the aldehyde group is a potent hydrogen bond acceptor, and it can interact with aromatic and aliphatic C-H groups of neighboring molecules. rsc.orgnih.govrsc.org These interactions, though individually weak, can form extensive networks, such as dimers or chains, that contribute significantly to the stability of the crystal lattice. rsc.orgnih.govrsc.org

Aromatic rings, with their delocalized π-electron clouds, can engage in π-π stacking interactions. libretexts.orgwikipedia.orgwikipedia.orgacs.orgnih.gov These interactions are crucial in the packing of many aromatic compounds. nih.gov In the crystal structure of this compound derivatives, molecules may arrange in a parallel-displaced or T-shaped fashion to maximize attractive forces and minimize repulsion. libretexts.orgwikipedia.org The presence of substituents can influence the geometry and strength of these interactions. These stacking interactions often lead to the formation of columnar or layered structures within the crystal. rsc.org

C-H...π interactions are another important type of weak intermolecular force where a C-H bond acts as a weak acid and interacts with the electron-rich π-system of an adjacent aromatic ring. rsc.org In the crystal packing of this compound, the C-H bonds of the ethyl and propoxy groups, as well as the aromatic C-H bonds, can interact with the benzene rings of neighboring molecules, further stabilizing the three-dimensional structure. rsc.orgnih.govrsc.org

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. rsc.orgnih.govrsc.orgiucr.orgnih.gov This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

Computational and Theoretical Investigations of 3 Ethyl 4 Propoxybenzaldehyde

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure

A thorough search of scientific databases indicates a lack of specific Density Functional Theory (DFT) studies focused on the electronic structure of 3-Ethyl-4-propoxybenzaldehyde. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its reactivity.

Prediction of Spectroscopic Properties

Computational methods are often used to predict spectroscopic properties such as NMR, IR, and UV-Vis spectra. There are currently no published computational studies that specifically predict the spectroscopic characteristics of this compound. These predictions, when available, can aid in the identification and characterization of the compound.

Computational Studies of Reaction Mechanisms and Transition States

Investigations into the reaction mechanisms involving this compound and the associated transition states through computational means have not been reported in the scientific literature. Such studies are crucial for understanding the kinetics and thermodynamics of chemical reactions involving this aldehyde.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer valuable insights into the three-dimensional structure and dynamic behavior of molecules. As with quantum chemical calculations, specific molecular modeling studies for this compound are not found in the current body of scientific research.

Conformational Analysis through Computational Methods

There is no available research detailing the conformational analysis of this compound using computational methods. A conformational analysis would identify the most stable arrangements of the atoms in the molecule, which is essential for understanding its biological activity and physical properties.

Molecular Docking Studies with Chemical Receptors or Catalytic Sites

Molecular docking is a computational technique used to predict the binding orientation of a molecule to a target protein or enzyme. A review of the literature reveals no specific molecular docking studies that have been conducted with this compound against any known chemical receptors or catalytic sites.

Pharmacophore Modeling for Chemical Design

Pharmacophore modeling is a powerful computational technique used in drug discovery and chemical design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and elicit a biological response. slideshare.netnih.gov These models serve as templates for designing new molecules with potentially improved or similar biological activities. The key chemical features in a pharmacophore model typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. slideshare.netpharmacophorejournal.com

For a compound like this compound, a pharmacophore model can be developed to guide the design of new analogs with desired properties. While specific studies on this exact molecule are not prevalent, the principles of pharmacophore modeling can be applied based on its structural features and by drawing analogies from related benzaldehyde (B42025) derivatives. mdpi.com

A hypothetical pharmacophore model for this compound would likely highlight the following features:

A Hydrogen Bond Acceptor (HBA): The oxygen atom of the aldehyde group is a prominent hydrogen bond acceptor.

An Aromatic Ring (AR): The benzene (B151609) ring provides a scaffold for π-π stacking or other aromatic interactions with a biological target.

A Hydrophobic Feature (HY): The ethyl and propoxy groups contribute to the molecule's hydrophobicity, which can be crucial for binding to hydrophobic pockets in a target protein.

The spatial arrangement of these features is critical. The relative positions and distances between the HBA, the center of the aromatic ring, and the hydrophobic regions would be defined in a 3D pharmacophore model.

Table 1: Hypothetical Pharmacophore Features for this compound and Their Significance in Chemical Design

| Pharmacophore Feature | Corresponding Structural Moiety | Potential Role in Molecular Interaction | Application in Chemical Design |

| Hydrogen Bond Acceptor (HBA) | Aldehyde oxygen | Forming hydrogen bonds with amino acid residues (e.g., Ser, Thr, Tyr) in a target's active site. | Modification of the aldehyde or introduction of other HBA groups to optimize binding affinity. |

| Aromatic Ring (AR) | Benzene ring | Engaging in π-π stacking or hydrophobic interactions with aromatic amino acids (e.g., Phe, Tyr, Trp). | Substitution on the ring to modulate electronic properties and interaction strength. |

| Hydrophobic Feature (HY) | Ethyl group | Fitting into a hydrophobic pocket within the binding site. | Varying the size and nature of the alkyl group to improve complementarity with the target. |

| Hydrophobic Feature (HY) | Propoxy group | Occupying a larger hydrophobic cavity and potentially forming van der Waals interactions. | Altering the alkoxy chain length or branching to probe the size and shape of the hydrophobic pocket. |

By using such a model, chemists can computationally screen large libraries of virtual compounds to identify those that match the pharmacophoric features. This process, known as virtual screening, significantly narrows down the number of compounds that need to be synthesized and tested, thereby accelerating the discovery of new molecules with desired biological activities. nih.gov For instance, in the design of selective inhibitors for aldehyde dehydrogenases (ALDH), pharmacophore models of benzyloxybenzaldehyde derivatives have been used to identify key interactions within the enzyme's active site, guiding the synthesis of more potent and selective compounds. mdpi.com

Predictive Modeling for Synthetic Outcomes and Reaction Pathways

Predictive modeling in chemistry leverages computational algorithms and machine learning to forecast the outcomes of chemical reactions, including the major product, yield, and optimal reaction conditions. acs.orgmit.edu These models are trained on large datasets of known reactions and can significantly aid in the planning and execution of organic synthesis. For a target molecule like this compound, predictive models can be employed to design efficient synthetic routes and to understand the underlying reaction mechanisms.

The synthesis of substituted benzaldehydes can involve multiple steps, and predictive models can assist at each stage. For example, machine learning models can predict the most likely product of a reaction given a set of reactants and reagents. acs.orgmit.edunih.gov This is particularly useful when multiple reactive sites are present in a molecule, as the model can help determine the regioselectivity of a reaction.

A plausible synthetic pathway to this compound might involve the formylation of an appropriately substituted benzene ring. Predictive models could be used to evaluate different formylation methods, such as the Vilsmeier-Haack or Duff reaction, and predict their success for the specific substrate.

Furthermore, computational studies using methods like Density Functional Theory (DFT) can elucidate the reaction mechanisms of key synthetic steps. nih.gov For the synthesis of a Schiff base from a benzaldehyde derivative, for example, DFT calculations can identify transition states and intermediates, providing insights into the reaction kinetics and thermodynamics. nih.gov This knowledge can be used to optimize reaction conditions to favor the desired product and minimize side reactions.

Table 2: Application of Predictive Modeling in the Synthesis of this compound

| Modeling Approach | Application to Synthesis | Predicted Outcomes | Potential Impact on Synthesis |

| Machine Learning-based Retrosynthesis | Proposing potential synthetic routes from commercially available starting materials. | A list of possible reaction pathways with associated feasibility scores. | Accelerates the initial design phase of the synthesis. |

| Forward Reaction Prediction Models | Predicting the major product of a specific reaction step, such as the alkylation or formylation of a phenolic precursor. | The structure of the most likely product and potential byproducts. | Helps in selecting the most efficient and selective reactions. acs.orgmit.edu |

| Quantitative Structure-Property Relationship (QSPR) | Predicting physical properties of intermediates and the final product, such as solubility and boiling point. | Numerical values for various physicochemical properties. | Aids in planning purification and work-up procedures. researchgate.netresearchgate.net |

| Density Functional Theory (DFT) Calculations | Investigating the mechanism of a key reaction, such as the etherification to introduce the propoxy group. | Energies of reactants, transition states, and products, providing insight into the reaction barrier. nih.gov | Enables the rational optimization of reaction conditions (temperature, catalyst) for improved yield and purity. |

The integration of these predictive modeling techniques offers a powerful toolkit for the modern synthetic chemist. By computationally designing and evaluating synthetic pathways before entering the laboratory, it is possible to save significant time and resources, while also gaining a deeper understanding of the underlying chemical transformations. researchgate.net

Despite a comprehensive search for "this compound," publicly available scientific literature and data to fulfill the detailed requirements of the requested article are not available. Information regarding its specific applications in advanced research areas such as complex organic molecule synthesis, materials science (including OLEDs, organic solar cells, and molecular gas sensors), catalyst and ligand development, or its use in creating novel analytical standards and probes could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information for each specified section and subsection. The chemical is listed by some suppliers, confirming its existence, but research applications and findings as required by the prompt are not documented in accessible resources.

Advanced Research Applications and Future Directions

Exploration of New Reaction Pathways and Methodologies

The synthesis of 3-Ethyl-4-propoxybenzaldehyde itself opens avenues for exploring novel synthetic methodologies. A plausible and efficient route would likely involve the Williamson ether synthesis, a well-established method for forming ethers. This would entail the reaction of 3-ethyl-4-hydroxybenzaldehyde (B3208616) with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a suitable base.

Proposed Synthesis of this compound:

| Reactant 1 | Reactant 2 | Reagents | Product |

| 3-Ethyl-4-hydroxybenzaldehyde | 1-Bromopropane | Base (e.g., K2CO3, NaH), Solvent (e.g., Acetone, DMF) | This compound |

Further research could focus on optimizing this synthesis through the development of more sustainable and efficient catalytic systems. This includes exploring phase-transfer catalysts or novel green chemistry approaches to minimize waste and improve reaction yields.

The aldehyde functional group of this compound serves as a versatile handle for a multitude of organic transformations. Researchers can explore its reactivity in various C-C bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions, to construct more complex molecular architectures. The development of stereoselective methodologies for reactions involving this aldehyde could also be a fruitful area of investigation, leading to the synthesis of chiral molecules with potential biological activity.

Future Research Perspectives in Organic Synthesis and Chemical Biology

The true potential of this compound likely lies in its utility as a building block for more complex and functionally rich molecules.

In Organic Synthesis:

Substituted benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The unique substitution pattern of this compound could be leveraged to synthesize novel compounds with desirable properties. For instance, it could serve as a precursor for the synthesis of new Schiff bases, chalcones, or heterocyclic compounds, which are known to exhibit a wide range of biological activities. The market for benzaldehyde (B42025) derivatives is expanding, driven by their use in various industries, which suggests a growing interest in novel derivatives like this compound. markwideresearch.commarketresearchfuture.comgiiresearch.com

Future research could focus on incorporating this aldehyde into combinatorial libraries to screen for new bioactive compounds. The development of one-pot or tandem reactions starting from this compound would also be a significant advancement, streamlining the synthesis of complex target molecules. liberty.edu

In Chemical Biology:

The exploration of this compound and its derivatives as potential biological probes or modulators of protein function is a promising research direction. Substituted benzaldehydes have been investigated for their ability to interact with biological targets. For example, certain benzaldehyde derivatives have been studied for their ability to increase the oxygen affinity of hemoglobin. nih.gov

Given this precedent, future research could explore the potential of this compound derivatives as inhibitors of specific enzymes or as ligands for particular receptors. The synthesis of fluorescently labeled or biotinylated derivatives could facilitate studies on their cellular uptake, localization, and interactions with biomolecules. Such studies could uncover new tools for chemical biology and potentially lead to the development of novel therapeutic agents.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H NMR identifies aldehydic proton (~10 ppm) and substituent environments (ethyl at ~1.2–1.5 ppm, propoxy at ~3.5–4.0 ppm). ¹³C NMR confirms carbonyl carbon (~190 ppm) .

- IR Spectroscopy : Strong absorption band near 1700 cm⁻¹ for the aldehyde group .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

How do substituents (ethyl and propoxy) influence the reactivity of this compound in nucleophilic addition reactions?

Q. Advanced

- Electronic Effects : The electron-donating propoxy group increases electron density on the aromatic ring, enhancing electrophilicity at the para position. Ethyl groups exert weaker inductive effects .

- Steric Hindrance : Bulky propoxy and ethyl groups may hinder nucleophilic attack at the ortho positions. Comparative studies with 4-ethylbenzaldehyde show reduced reactivity in aldol condensations .

- Methodology : Kinetic studies (e.g., monitoring reaction rates with Grignard reagents) under varying substituent conditions .

What methodologies assess the biological activity of this compound derivatives?

Q. Advanced

- Enzyme Inhibition Assays : Test derivatives against acetylcholinesterase or cytochrome P450 isoforms using spectrophotometric methods (e.g., Ellman’s reagent for thiol detection) .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) under standardized CLSI protocols .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

How can computational chemistry predict the physicochemical properties of this compound?

Q. Advanced

- Molecular Modeling : Density Functional Theory (DFT) calculates bond dissociation energies and frontier molecular orbitals (HOMO-LUMO gaps) to predict stability and reactivity .

- Solubility and logP : Tools like ChemAxon or ACD/Labs use fragment-based methods to estimate partition coefficients and aqueous solubility .

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes) using PubChem 3D conformers .

How should researchers address contradictions in reported reaction yields of this compound derivatives?

Q. Advanced

- Controlled Replication : Repeat syntheses under standardized conditions (temperature, solvent purity, catalyst loading) to isolate variables .

- Advanced Characterization : X-ray crystallography or 2D NMR (COSY, HSQC) resolves structural ambiguities in derivatives .

- Statistical Analysis : Design of Experiments (DoE) identifies critical factors (e.g., reaction time, stoichiometry) affecting yield discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.